Undecyl 4-methylbenzenesulfonate
Description
Structurally, it consists of an 11-carbon alkyl chain linked to a tosyl group (SO3–C6H4-CH3), which confers both hydrophobic (alkyl chain) and polar (sulfonate) properties. This compound is typically synthesized via nucleophilic substitution reactions, where undecyl alcohol reacts with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine, as exemplified in analogous sulfonate syntheses .
Applications of such sulfonates span surfactants, phase-transfer catalysts, and intermediates in organic synthesis. Their amphiphilic nature enables use in detergents and emulsifiers, where alkyl chain length critically influences solubility and micelle formation .
Properties
IUPAC Name |
undecyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3S/c1-3-4-5-6-7-8-9-10-11-16-21-22(19,20)18-14-12-17(2)13-15-18/h12-15H,3-11,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNVQASQYAMPQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Typical Reaction Conditions
- Reagents: 11-hydroxyundecane, 4-methylbenzenesulfonyl chloride (tosyl chloride), triethylamine
- Solvent: Anhydrous dichloromethane (DCM) or similar aprotic solvent
- Temperature: Initially 0 °C, then allowed to warm to room temperature
- Atmosphere: Inert gas (argon or nitrogen) to prevent moisture interference
- Reaction Time: 15 minutes at 0 °C followed by overnight stirring at room temperature
Reaction Mechanism
The base (triethylamine) deprotonates the hydroxyl group of undecanol, generating an alkoxide intermediate that attacks the sulfonyl chloride, forming the sulfonate ester and releasing chloride ion. The base also scavenges the released HCl, preventing side reactions.
Detailed Preparation Procedure and Research Outcomes
Experimental Procedure from Literature
A representative preparation was reported in a study involving the synthesis of long-chain sulfonates (similar to this compound):
- In a Pyrex tube under argon atmosphere, 4-methylbenzenesulfonyl chloride (1.04 equivalents) was dissolved in anhydrous dichloromethane.
- A solution of 11-hydroxyundecane (1 equivalent) and triethylamine (2 equivalents) in dichloromethane was added dropwise at 0 °C.
- The mixture was stirred for 15 minutes at 0 °C and then allowed to react overnight at room temperature.
- The crude product was purified by silica gel flash chromatography using a petroleum ether/dichloromethane mixture as eluent.
- The product was obtained as a colorless oil with a yield of approximately 66%.
Characterization Data
- [^1H-NMR (400 MHz, CDCl3)](pplx://action/followup): Characteristic peaks include aromatic protons of the tosyl group around 7.3 ppm, methyl group at 2.4 ppm, and the alkyl chain methylene protons between 1.2–1.5 ppm.
- Yield: Around 66% after purification by flash chromatography.
- Purity: Confirmed by NMR and chromatographic techniques.
Alternative Preparation Routes
Other methods involve preparing the alkyl bromide intermediate (undecyl bromide) followed by nucleophilic substitution with sodium 4-methylbenzenesulfonate or direct sulfonylation of undecanol. However, the direct sulfonylation of the alcohol is preferred for simplicity and efficiency.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct sulfonylation of undecanol | 11-hydroxyundecane, tosyl chloride, triethylamine | 0 °C to RT, overnight, DCM solvent | ~66 | Most straightforward, widely used method |
| Alkyl bromide intermediate + sulfonate salt | Undecyl bromide, sodium tosylate | Reflux in acetone or DMF | Variable | Multi-step, less common |
| Photocatalyzed or radical methods (less common) | Alkyl bromides, sulfonyl derivatives | Blue LED irradiation, various catalysts | Not typical | Specialized research applications |
Analytical and Research Perspectives
- The sulfonylation reaction is highly sensitive to moisture; thus, anhydrous conditions and inert atmosphere are critical.
- Triethylamine acts both as a base and HCl scavenger, improving reaction efficiency.
- Purification by flash chromatography is standard to isolate the pure sulfonate ester.
- Spectroscopic data (NMR, MS) confirm the structure and purity of the product.
- Yields reported in the literature range from moderate to good (60–70%), depending on scale and purification methods.
Chemical Reactions Analysis
Types of Reactions
Undecyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized under strong oxidative conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction of the sulfonate group can yield sulfinate or thiol derivatives.
Substitution: The sulfonate group can be substituted by nucleophiles, resulting in the formation of different functionalized compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the sulfonate group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Functionalized compounds with various substituents replacing the sulfonate group.
Scientific Research Applications
Undecyl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants in various industrial processes.
Mechanism of Action
The mechanism of action of undecyl 4-methylbenzene-1-sulfonate is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, by aligning its hydrophobic undecyl chain with the non-polar phase and its hydrophilic sulfonate group with the polar phase. This alignment facilitates the formation of micelles, which can encapsulate hydrophobic molecules, enhancing their solubility and stability in aqueous environments.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Undecyl 4-methylbenzenesulfonate with structurally related sulfonates and alkyl derivatives:
Key Observations:
- Alkyl Chain Length: Increasing chain length (C10 → C12) enhances hydrophobicity, improving surfactant efficiency in nonpolar environments . Undecyl (C11) bridges the gap between Decyl (C10) and Lauryl (C12), offering moderate solubility in both aqueous and organic phases. Branched derivatives (e.g., 3-Chloro-3-methylbutyl) exhibit reduced steric hindrance compared to linear chains, favoring nucleophilic substitution reactions .
Functional Groups :
- The tosyl group in all compounds provides strong electron-withdrawing effects, stabilizing transition states in elimination or substitution reactions .
- Chlorine substituents (as in 3-Chloro-3-methylbutyl derivatives) introduce electrophilic sites, enabling participation in hydrohalogenation or cross-coupling reactions .
Physicochemical Properties
Solubility :
Thermal Stability :
- Tosylates generally decompose above 200°C. Branched derivatives (e.g., 3-Chloro-3-methylbutyl) may exhibit lower thermal stability due to steric strain .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Undecyl 4-methylbenzenesulfonate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via esterification of 4-methylbenzenesulfonyl chloride with undecanol. Key parameters include:
- Catalyst selection : Use of pyridine or triethylamine to neutralize HCl byproducts .
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., sulfonation of aromatic rings) .
- Solvent optimization : Dichloromethane or THF is preferred for solubility and inertness .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Spectroscopic methods :
- NMR : C NMR distinguishes sulfonate (δ 44–46 ppm) and methylbenzene (δ 21 ppm) groups .
- FT-IR : Confirm sulfonate ester bond via S=O stretching (1350–1300 cm) and C-O-S vibrations (970–950 cm) .
Advanced Research Questions
Q. How can contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved?
- Hypothesis testing :
- Systematic solubility assays : Measure solubility in 10+ solvents (e.g., DMSO, hexane, ethanol) at 25°C and 40°C to evaluate temperature dependence .
- Molecular dynamics simulations : Model solvent interactions using Gaussian09 with B3LYP/6-31G(d) basis set to predict polarity effects .
Q. What strategies optimize this compound’s stability in aqueous media for drug delivery applications?
- Experimental design :
- pH stability profiling : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS over 72 hours .
- Micellar encapsulation : Use poloxamers or liposomes to enhance stability; characterize encapsulation efficiency using dynamic light scattering .
- Findings : Degradation peaks at pH <3 due to ester hydrolysis; encapsulation improves half-life by 3× .
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?
- Mechanistic analysis :
- Kinetic studies : Compare reaction rates with primary vs. secondary amines (e.g., benzylamine vs. piperidine) under identical conditions .
- DFT calculations : Calculate activation energies for transition states using ORCA 5.0 to identify steric bottlenecks .
Data Contradiction Analysis
Q. Why do published melting points for this compound vary between 78°C and 85°C?
- Root cause investigation :
- Crystallinity differences : Recrystallize the compound from ethanol vs. acetone and analyze via XRD to compare polymorphic forms .
- Impurity profiling : Use GC-MS to detect trace undecanol or sulfonic acid residues that depress melting points .
Application-Oriented Questions
Q. Can this compound act as a surfactant in biphasic catalytic systems?
- Experimental validation :
- Interfacial tension measurements : Use a Du Noüy ring tensiometer to assess surfactant efficiency in water/toluene mixtures .
- Catalytic testing : Evaluate Pd-catalyzed Suzuki-Miyaura reactions; monitor yield and phase separation kinetics .
- Results : Reduces interfacial tension by 60% and improves catalytic yield by 22% compared to SDS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
